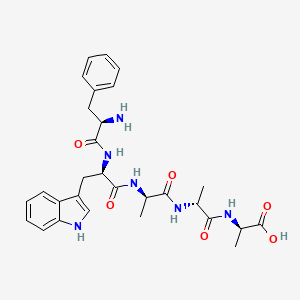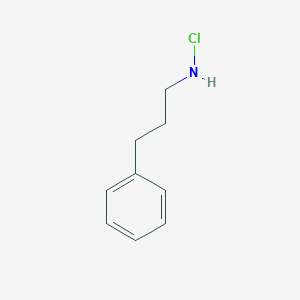![molecular formula C11H12N2O B12587821 1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)- CAS No. 651314-44-2](/img/structure/B12587821.png)
1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[221]heptane, 2-(5-isoxazolylethynyl)- is a complex organic compound featuring a bicyclic structure with an azabicycloheptane core and an isoxazolylethynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)- typically involves palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters would be essential for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium azide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the presence of the isoxazolylethynyl group may enable the compound to interact with GABA receptors, influencing neurotransmission pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]heptane: A structurally similar compound with a different substituent.
2-Oxa-5-azabicyclo[2.2.1]heptane: Features an oxygen atom in the bicyclic structure.
2-Aza-5-oxabicyclo[2.2.1]heptane hydrochloride: Another related compound with a hydrochloride salt form.
Uniqueness
1-Azabicyclo[221]heptane, 2-(5-isoxazolylethynyl)- is unique due to the presence of the isoxazolylethynyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
651314-44-2 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
5-[2-(1-azabicyclo[2.2.1]heptan-2-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O/c1(2-11-3-5-12-14-11)10-7-9-4-6-13(10)8-9/h3,5,9-10H,4,6-8H2 |
Clave InChI |
ZWLMPSACENVXNJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC1CC2C#CC3=CC=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide](/img/structure/B12587741.png)
![Propyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B12587742.png)


![N-[2-(Pent-3-en-2-yl)phenyl]benzamide](/img/structure/B12587754.png)

![[4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol](/img/structure/B12587781.png)
![[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene](/img/structure/B12587791.png)
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12587804.png)

![({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene](/img/structure/B12587810.png)
![N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B12587812.png)
![6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587818.png)
